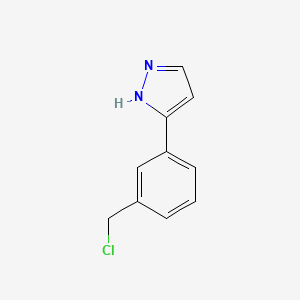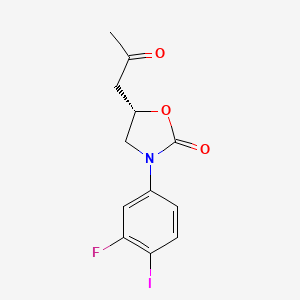
5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-4,6-dichlor-2-cyclopropylpyrimidin: ist eine organische Verbindung mit der Summenformel C7H5BrCl2N2 und einem Molekulargewicht von 267,94 g/mol Es ist ein Pyrimidinderivat, das sich durch das Vorhandensein von Brom-, Chlor- und Cyclopropylgruppen auszeichnet, die an den Pyrimidinring gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Brom-4,6-dichlor-2-cyclopropylpyrimidin umfasst in der Regel mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Bromierung und Chlorierung von 2-Cyclopropylpyrimidin. Die Reaktionsbedingungen umfassen oft die Verwendung von Bromierungs- und Chlorierungsmitteln wie Brom bzw. Chlorgas . Die Reaktionen werden in der Regel unter kontrollierten Temperaturen und in Gegenwart geeigneter Lösungsmittel durchgeführt, um die gewünschte Produktbildung sicherzustellen.
Industrielle Produktionsmethoden: Die industrielle Produktion von 5-Brom-4,6-dichlor-2-cyclopropylpyrimidin kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in der Laborsynthese umfassen. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und umfasst oft Durchflussreaktoren und automatisierte Systeme, um die Reaktionsparameter präzise zu steuern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine typically involves multi-step reactions. One common method involves the bromination and chlorination of 2-cyclopropylpyrimidine. The reaction conditions often include the use of brominating and chlorinating agents such as bromine and chlorine gas, respectively . The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Brom-4,6-dichlor-2-cyclopropylpyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidation und Reduktion eingehen, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Es kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Gängige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren Lösungsmitteln.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyrimidine ergeben, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
5-Brom-4,6-dichlor-2-cyclopropylpyrimidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-4,6-dichlor-2-cyclopropylpyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 5-Brom-2-cyclopropylpyrimidin
- 5-Brom-4-cyclopropylpyrimidin
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist 5-Brom-4,6-dichlor-2-cyclopropylpyrimidin einzigartig durch das Vorhandensein sowohl von Brom- als auch von Chloratomen, die seine chemische Reaktivität und biologische Aktivität signifikant beeinflussen können. Die Cyclopropylgruppe trägt ebenfalls zu ihren besonderen Eigenschaften bei, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C7H5BrCl2N2 |
|---|---|
Molekulargewicht |
267.93 g/mol |
IUPAC-Name |
5-bromo-4,6-dichloro-2-cyclopropylpyrimidine |
InChI |
InChI=1S/C7H5BrCl2N2/c8-4-5(9)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2 |
InChI-Schlüssel |
GROQFVIIOYLCJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



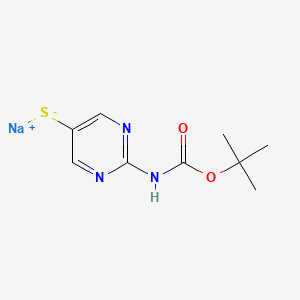

![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)
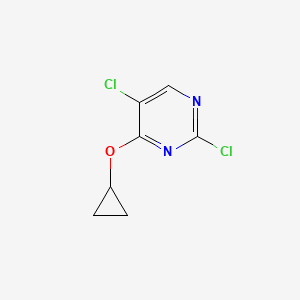

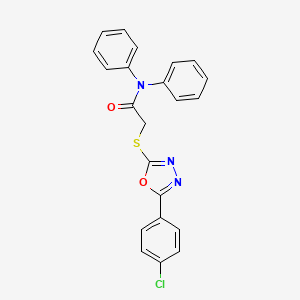
![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)

